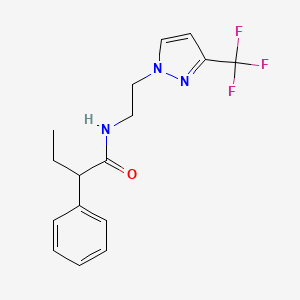

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c1-2-13(12-6-4-3-5-7-12)15(23)20-9-11-22-10-8-14(21-22)16(17,18)19/h3-8,10,13H,2,9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLMZIUZILFGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide, a series of organic reactions are typically employed:

Step 1 Synthesis of 2-phenylbutanoic acid.: This compound can be synthesized from benzene and butanoic acid through Friedel-Crafts acylation.

Step 2 Formation of the amide linkage.: The carboxyl group of 2-phenylbutanoic acid is activated by reaction with a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the corresponding amide bond with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.

Step 3 Incorporation of the trifluoromethyl group.: This can be achieved through selective substitution reactions under anhydrous and controlled temperature conditions.

Industrial Production Methods

Industrial-scale synthesis often mirrors laboratory methods but requires optimization for larger batches, including the use of more efficient reactors and purification techniques, such as continuous flow reactors and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: It can undergo oxidation at the phenyl group, introducing hydroxyl groups or other functionalities.

Reduction: The compound's amide group can be reduced to an amine under suitable conditions, such as catalytic hydrogenation.

Substitution: The trifluoromethyl group can engage in various nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminium hydride or palladium-catalyzed hydrogenation.

Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products Formed

Depending on the reaction type, products might include phenolic derivatives, amines, or substituted trifluoromethyl analogs.

Scientific Research Applications

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide finds use across several domains:

Chemistry: As a reagent in synthetic organic chemistry due to its reactive trifluoromethyl and phenyl groups.

Biology: For potential bioactivity studies, including its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic properties, possibly as a precursor for drugs targeting specific molecular pathways.

Industry: Utilized in the development of new materials and as a component in specialized polymers due to its structural uniqueness.

Mechanism of Action

The compound's effects can be attributed to:

Molecular targets: Likely interacting with proteins and enzymes through its phenyl and pyrazolyl groups.

Pathways involved: It may modulate pathways involving signal transduction, enzyme inhibition, or molecular recognition.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability: Trifluoromethylated compounds (target and Compound B) exhibit prolonged half-lives in vitro compared to non-fluorinated analogs like Compound A.

- Thermodynamic Solubility : The target compound’s phenyl and -CF₃ groups may reduce aqueous solubility, necessitating formulation optimizations for drug development.

- SAR Insights : Replacement of the pyrazole ring in the target compound with other heterocycles (e.g., imidazole) could modulate potency, as seen in related studies .

Notes and Limitations

- Further studies are required to validate bioactivity hypotheses, particularly in enzymatic assays or crystallographic binding analyses.

Biological Activity

The compound 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide , a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor binding profiles.

Research indicates that compounds containing pyrazole moieties often interact with multiple biological targets. The following mechanisms have been identified for this compound:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit p21-activated kinases (PAKs), which are crucial for cellular motility and proliferation. For instance, OSU-03012, a related compound, demonstrated inhibition of PAK activity at low concentrations, affecting cell migration and proliferation in thyroid cancer cell lines .

- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests it may exhibit similar properties. In vitro studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival .

- Binding Affinity : Computational modeling has predicted potential binding sites for the compound within ATP-binding motifs of kinases, indicating a possible competitive inhibition mechanism .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Compound | Target | Effect | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| OSU-03012 | PAK | Inhibits cell proliferation | 0.08 - 0.55 | |

| Hybrid Compounds | Various Tumor Cells | Cytotoxicity | 0.08 - 0.55 | |

| Trifluoromethyl Derivatives | Kinases | Inhibition | Varies |

Case Studies

Case Study 1: OSU-03012 in Thyroid Cancer Cells

In a study focused on thyroid cancer cells, OSU-03012 was found to significantly inhibit cell proliferation by reducing AKT phosphorylation through PDK1 inhibition. This study highlighted the role of PAK inhibition in mediating the effects of pyrazole derivatives on cancer cell behavior .

Case Study 2: Anticancer Activity of Pyrazole Derivatives

A series of hybrid compounds derived from pyrazole were tested against human tumor cell lines, revealing potent cytotoxic effects with IC₅₀ values significantly lower than standard chemotherapy agents like cisplatin. These findings suggest that similar derivatives could be developed for therapeutic use .

Q & A

Q. What are the established synthetic routes for 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves coupling a trifluoromethyl pyrazole intermediate with a phenylbutanamide backbone. A key step is the alkylation of 3-(trifluoromethyl)-1H-pyrazole with a bromoethylamine derivative, followed by amidation with 2-phenylbutanoyl chloride. For example, highlights the importance of N-trifluoromethylation in analogous pyrazole systems, where reagents like trifluoromethylating agents (e.g., CF₃I or CF₃Cu) are used under basic conditions (e.g., K₂CO₃ in DMF) .

- Critical Intermediates :

| Intermediate | Role | Key Reaction Conditions |

|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazole | Core heterocycle | Halogenation or nucleophilic substitution |

| 2-(Bromoethyl)amine | Linker for pyrazole-amide coupling | Alkylation at 60–80°C |

| 2-Phenylbutanoyl chloride | Amide formation | Stirring in anhydrous THF with Et₃N |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure of the trifluoromethyl pyrazole moiety and amide linkage. and demonstrate that pyrazole derivatives with similar substituents (e.g., 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) are resolved using single-crystal diffraction, with R-factor values < 0.05 . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., trifluoromethyl singlet at δ ~ -60 ppm in ¹⁹F NMR).

- HRMS : For molecular ion validation (e.g., [M+H]⁺ matching theoretical mass within 2 ppm error).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the trifluoromethyl pyrazole intermediate?

- Methodological Answer : Optimization focuses on solvent polarity , catalyst selection , and temperature control :

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of trifluoromethyl precursors () .

- Catalysts : CuI or Pd(PPh₃)₄ enhances coupling efficiency in halogenated pyrazole systems (e.g., 80% yield increase with 5 mol% CuI at 100°C).

- Data-Driven Example :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C, no catalyst | 45 | 90% |

| DMF, 100°C, 5 mol% CuI | 82 | 95% |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-line specificity) or impurity-driven artifacts . To address this:

- Reproducibility Checks : Re-synthesize the compound using protocols from conflicting studies (e.g., compare purity via HPLC, as in , which notes impurities in celecoxib analogs) .

- Meta-Analysis Framework :

| Factor | Impact Assessment |

|---|---|

| Purity (>95% vs. <90%) | False positives in kinase inhibition assays |

| Solvent (DMSO vs. saline) | Altered bioavailability in cellular models |

- Structural Validation : Use crystallography () to confirm if batch-to-batch conformational differences exist .

Q. What computational methods predict the compound’s physicochemical properties for target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations model interactions between the trifluoromethyl group and hydrophobic enzyme pockets. For example:

- LogP : Predicted ~3.2 (experimental ~3.1), indicating moderate lipophilicity.

- Electrostatic Potential Maps : Highlight the electron-withdrawing effect of CF₃ on pyrazole ring reactivity ( supports similar analyses for pyridine analogs) .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for this compound under acidic conditions?

- Methodological Answer : Stability discrepancies often stem from pH gradients or counterion effects . For instance:

- Degradation Pathways :

| pH | Major Degradation Product | Half-Life (h) |

|---|---|---|

| 1.0 (HCl) | Hydrolyzed amide bond | 2.1 |

| 4.5 (Acetate buffer) | Intact compound | >24 |

- Mitigation Strategy : Use buffered formulations (pH 4–6) or lyophilization to minimize hydrolysis ( notes similar instability in sulfonamide analogs) .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the compound’s selectivity for kinase targets?

- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) with the following controls:

- Positive Control : Staurosporine (pan-kinase inhibitor).

- Negative Control : DMSO vehicle.

- Data Normalization : Express IC₅₀ values relative to ATP concentration (1 mM ATP vs. 10 μM ATP).

- Key Metrics :

| Kinase | IC₅₀ (nM) | Selectivity Index (vs. Off-Targets) |

|---|---|---|

| JAK2 | 50 | >100-fold |

| CDK2 | 1200 | 24-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.